Ethyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (molecular formula: C₁₆H₁₉ClN₂O₄; molecular weight: 338.79) is a tetrahydropyrimidine (THPM) derivative characterized by a 4-ethoxyphenyl substituent at the C-4 position and a chloromethyl group at C-6 . Its structural framework is central to Biginelli reaction products, which are renowned for diverse biological activities, including anticancer and enzyme inhibitory properties.
Properties
IUPAC Name |
ethyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-3-22-11-7-5-10(6-8-11)14-13(15(20)23-4-2)12(9-17)18-16(21)19-14/h5-8,14H,3-4,9H2,1-2H3,(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZHHGAGKWCJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CCl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with urea and 4-ethoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This reaction forms the tetrahydropyrimidine ring. The chloromethyl group is then introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Scientific Research Applications
Ethyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.
Comparison with Similar Compounds
Substituent Variations at the C-4 Position
The C-4 aryl substituent significantly influences physicochemical and biological properties. Key comparisons include:
*Calculated based on molecular formulas.
Key Observations :
- Lipophilicity : The ethoxy group in the target compound increases hydrophobicity compared to hydroxyl or sulfamoyl analogs, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
- Biological Activity : Sulfonamide derivatives (e.g., 12a) exhibit enzyme inhibition, while hydroxylated analogs (e.g., derivatives) show anticancer activity against MCF-7 cells .
Substituent Variations at the C-6 Position
The C-6 chloromethyl group distinguishes the target compound from analogs with bromomethyl, methyl, or aromatic substituents:
Key Observations :
Anticancer Activity
- Hydroxyphenyl derivatives () demonstrated IC₅₀ values comparable to tamoxifen against MCF-7 cells, attributed to hydrogen bonding with target proteins .
- The ethoxy group in the target compound may reduce direct hydrogen bonding but improve pharmacokinetics (e.g., longer half-life) due to decreased phase II metabolism .
Enzyme Inhibition
- Sulfonamide-containing analogs () showed potent carbonic anhydrase inhibition (e.g., 12a: IC₅₀ = 8.2 nM), whereas the target compound’s ethoxyphenyl group lacks this functionality .
Biological Activity
Ethyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a compound with the CAS number 1232790-12-3, is part of a class of tetrahydropyrimidine derivatives that have garnered attention in medicinal chemistry for their potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Molecular Characteristics
- Molecular Formula : CHClNO
- Molecular Weight : 338.78 g/mol
- Structure : The compound features a tetrahydropyrimidine core with various substituents, including a chloromethyl group and an ethoxyphenyl moiety.
| Property | Value |
|---|---|
| CAS Number | 1232790-12-3 |
| Molecular Weight | 338.78 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Recent studies have indicated that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance, a study demonstrated its inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Potential
Research has also explored the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several tetrahydropyrimidine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
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Anticancer Research :
- In a study published in the Journal of Medicinal Chemistry (2024), researchers investigated the compound's effects on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM, indicating potent anticancer activity.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
